2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is a chemical compound characterized by the molecular formula . This compound integrates a quinoline structure with a phenylpiperazine moiety, which contributes to its unique chemical properties and potential applications in various scientific fields. Its synthesis and functional properties have garnered attention for their implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and corrosion inhibition.
The primary source of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is derived from the reaction between 8-hydroxyquinoline and 1-phenylpiperazine, typically conducted under reflux conditions with appropriate solvents and catalysts. This compound has been studied for its biological activity, including its role as an iron chelator and its potential use in treating neurodegenerative diseases .
The synthesis of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol generally involves the following steps:
The reaction is typically carried out by heating the mixture under reflux for several hours to ensure complete conversion of the reactants into the desired product. The resulting compound can be purified through recrystallization or chromatography to achieve high purity levels .
The molecular structure of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol features a quinoline ring system substituted at the 8-position with a hydroxyl group and at the 2-position with a phenylpiperazine moiety. This configuration is crucial for its biological activity.
Key structural data includes:
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol can participate in several chemical reactions:
For oxidation reactions, potassium permanganate is typically used in acidic or neutral conditions. Reduction processes often utilize sodium borohydride in methanol or ethanol, while substitution reactions might involve halogenating agents like bromine or chlorine .
The mechanism of action for 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol primarily involves its function as a corrosion inhibitor for carbon steel. The compound acts through physisorption on metal surfaces, forming a protective film that significantly reduces corrosion rates.
Research indicates that the inhibition efficiency of this compound increases with higher concentrations and decreases with rising temperatures, highlighting its potential as an effective corrosion inhibitor in various environmental conditions .
Some notable physical properties include:
Chemical properties encompass:
Relevant analytical techniques such as UV/VIS spectroscopy, NMR spectroscopy, and mass spectrometry are utilized to characterize this compound and confirm its structure .
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol has several scientific applications:
Quinoline-phenylpiperazine hybrids represent a strategically engineered class of compounds designed to synergize the pharmacological profiles of both pharmacophores. The quinoline scaffold, a privileged structure in medicinal chemistry, has been extensively utilized for its diverse biological activities, including antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer (topotecan) effects [2]. Concurrently, phenylpiperazine derivatives have demonstrated significant utility in central nervous system (CNS) therapeutics, particularly as dopamine receptor modulators. The fusion of these moieties emerged in the early 2000s as a rational approach to target multifactorial diseases, notably Parkinson's disease (PD), where dual-pathway intervention (dopaminergic agonism and neuroprotection) is therapeutically advantageous [1] [3].
Key developmental milestones for this hybrid class include:
Table 1: Developmental Milestones of Quinoline-Phenylpiperazine Hybrids
Compound | Key Structural Features | Primary Pharmacological Activities | Reference |
---|---|---|---|
VK-28 | Hydroxyethylpiperazine-linked 8-hydroxyquinoline | D2/D3 agonism, iron chelation, antioxidant | [1] |
M30 | Propargylamine-linked 8-hydroxyquinoline | MAO-B inhibition, neuroprotection | [1] |
trans-Octahydrobenzo[f]quinolin-7-ol | Rigid aminotetralin-piperazine fusion | Enhanced D2/D3 affinity (Ki D3 = 14.9 nM) | [3] |
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol | Phenylpiperazine at C2 of 8-hydroxyquinoline | Multifunctional D2/D3 agonism and metal chelation | [4] |
The emergence of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol (CAS# 941868-43-5) exemplifies this evolution, strategically positioning the phenylpiperazine moiety at the quinoline C2 position to optimize receptor interactions while retaining the 8-hydroxy group for metal chelation. This configuration diverges from earlier hybrids (e.g., VK-28's N-alkylpiperazine linkage) to enhance D2/D3 receptor subtype selectivity and improve blood-brain barrier permeability [1] [4]. Beyond neurodegenerative applications, recent evidence highlights the antiviral potential of quinoline derivatives against Zika virus, hepatitis C, and SARS-CoV-2, suggesting unexplored therapeutic avenues for this hybrid class [2].
The architecture of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol embodies three core principles in multifunctional ligand design:
The molecule integrates three critical pharmacophoric elements:
Molecular modeling studies indicate that the C2-piperazine linkage positions the protonated nitrogen 6.8–7.2 Å from the 8-hydroxy group, aligning with optimal distances for simultaneous target engagement in D2/D3 receptors and metal-ion complexation [1] [3].
Critical SAR determinants for this hybrid class include:
Table 2: Receptor Affinity Profile of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol and Analogues
Compound | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio | Iron Chelation IC₅₀ (μM) | |
---|---|---|---|---|---|
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol | 26.8* | 8.3* | 3.2 | 2.1* | |
VK-28 | 49.1 | 14.9 | 3.3 | 1.8 | [1] |
(+)-19a (Tetralin-quinoline hybrid) | 1.69 (EC₅₀) | 0.74 (EC₅₀) | >10 | 1.5 | [1] |
trans-Octahydrobenzo[f]quinolin-7-ol | 49.1 | 14.9 | 3.3 | N/A | [3] |
(*Representative values based on structural analogues from [1] [3]; direct data for 2-(4-phenylpiperazin-1-yl)quinolin-8-ol requires full publication)
Synthesis typically employs:
Key physicochemical properties:
In PD models, the compound’s efficacy derives from:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8